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N-(4-methoxyphenyl)-4-methyl-N-[2-(piperidin-1-yl)ethyl]benzenesulfonamide

Sulfonamide Hydrogen-bond donor Medicinal chemistry

N-(4-Methoxyphenyl)-4-methyl-N-[2-(piperidin-1-yl)ethyl]benzenesulfonamide is a fully substituted tertiary aryl sulfonamide (C₂₁H₂₆N₂O₄S, MW 402.5 g·mol⁻¹) belonging to the piperidinylethyl-benzenesulfonamide class. It features a 4-methylbenzenesulfonyl (tosyl) group, an N-(4-methoxyphenyl) substituent, and an N-(2-piperidin-1-ylethyl) linker, yielding a tertiary sulfonamide with no N–H hydrogen-bond donor at the sulfonamide core.

Molecular Formula C21H28N2O3S
Molecular Weight 388.5 g/mol
Cat. No. B11113503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-4-methyl-N-[2-(piperidin-1-yl)ethyl]benzenesulfonamide
Molecular FormulaC21H28N2O3S
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(CCN2CCCCC2)C3=CC=C(C=C3)OC
InChIInChI=1S/C21H28N2O3S/c1-18-6-12-21(13-7-18)27(24,25)23(17-16-22-14-4-3-5-15-22)19-8-10-20(26-2)11-9-19/h6-13H,3-5,14-17H2,1-2H3
InChIKeySPFYJDITILQYAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methoxyphenyl)-4-methyl-N-[2-(piperidin-1-yl)ethyl]benzenesulfonamide – Structural and Physicochemical Baseline for Research Procurement


N-(4-Methoxyphenyl)-4-methyl-N-[2-(piperidin-1-yl)ethyl]benzenesulfonamide is a fully substituted tertiary aryl sulfonamide (C₂₁H₂₆N₂O₄S, MW 402.5 g·mol⁻¹) belonging to the piperidinylethyl-benzenesulfonamide class . It features a 4-methylbenzenesulfonyl (tosyl) group, an N-(4-methoxyphenyl) substituent, and an N-(2-piperidin-1-ylethyl) linker, yielding a tertiary sulfonamide with no N–H hydrogen-bond donor at the sulfonamide core . The compound exhibits a calculated logP of ~2.6–2.7, a topological polar surface area of ~67–80 Ų, and 6 rotatable bonds, placing it within drug-like physicochemical space [1]. This compound is listed in the ZINC database (ZINC000006987146) with no registered bioactivity in ChEMBL 20, indicating it represents a relatively unexplored chemical space within the sulfonamide family [2].

Unexplored chemotype – no bioactivity registered in ChEMBL 20
Calculated CNS drug-like profile – logP and TPSA within favorable ranges
Tertiary sulfonamide without N–H donor – distinct from canonical secondary sulfonamides

Why N-(4-Methoxyphenyl)-4-methyl-N-[2-(piperidin-1-yl)ethyl]benzenesulfonamide Cannot Be Interchanged with Generic Piperidinylethyl-Sulfonamide Analogs


Within the piperidinylethyl-benzenesulfonamide chemotype, three structural features of this compound preclude simple interchange with close analogs. First, the tertiary sulfonamide geometry – where both nitrogen substituents are carbon-attached (N-(4-methoxyphenyl) and N-(2-piperidin-1-ylethyl)) – eliminates the N–H hydrogen-bond donor present in secondary sulfonamides such as 4-IPBS (4-iodo-N-[2-(1′-piperidinyl)ethyl]benzenesulfonamide, IC₅₀ = 1.46 nM at σ₁ receptors), fundamentally altering target engagement profiles [1]. Second, the 4-methoxyphenyl N-substituent introduces resonance-donating character that modulates the electron density at the sulfonamide sulfur, a feature absent in N-alkyl or N-unsubstituted comparators [2]. Third, the 4-methylbenzenesulfonyl (tosyl) group provides distinct steric and lipophilic contributions compared to the 4-iodobenzenesulfonyl or unsubstituted benzenesulfonyl groups found in the most closely studied analogs [3]. These divergent structural determinants produce a compound with a logP of ~2.6–2.7 – intermediate between the more lipophilic 4-IPBS (logP ~3.44) and the more polar CL-2660 (ALogP 1.526) – meaning that substitution with either analog would yield materially different physicochemical and, by inference, pharmacokinetic behavior [4].

Tertiary vs. secondary sulfonamide architecture
Absence of N–H donor eliminates canonical hydrogen-bond motif required by many metalloenzyme and σ receptor targets; activity may not transfer from secondary sulfonamide analogs.
4‑Methoxyphenyl N‑substituent effect
Resonance-donating methoxy group modulates sulfonamide electron density, altering target interactions compared to N‑alkyl or unsubstituted phenyl analogs.
Tosyl vs. 4‑iodobenzenesulfonyl lipophilicity shift
The 4‑methylbenzenesulfonyl group creates an intermediate logP profile distinct from both more lipophilic (4‑IPBS) and more polar (CL‑2660) piperidinylethyl‑benzenesulfonamides, potentially shifting pharmacokinetic behavior.

N-(4-Methoxyphenyl)-4-methyl-N-[2-(piperidin-1-yl)ethyl]benzenesulfonamide – Head-to-Head Quantitative Differentiation Evidence


Tertiary Sulfonamide Architecture Eliminates N–H Hydrogen-Bond Donor Capacity Versus Secondary Sulfonamide Comparators

The target compound is a fully substituted tertiary sulfonamide with zero N–H hydrogen-bond donors at the sulfonamide nitrogen, in contrast to secondary sulfonamides such as 4-IPBS (4-iodo-N-[2-(1′-piperidinyl)ethyl]benzenesulfonamide), which retains one N–H donor [1]. This structural distinction is critical because the N–H moiety in secondary sulfonamides participates in key hydrogen-bonding interactions with biological targets – for example, with the zinc-bound hydroxide in carbonic anhydrase isoforms and with polar residues in σ receptors [2]. The absence of this donor in the target compound means it cannot engage targets through the canonical sulfonamide N–H···acceptor motif, directing binding toward alternative interactions mediated by the piperidine basic nitrogen (pKa ~8–9) and the methoxy oxygen .

Sulfonamide N–H donor count
Cross‑study comparable
0 N–H donors vs 1 (4‑IPBS)
Supports selectivity studies where canonical N–H···acceptor motif is absent.
Cannot substitute for secondary sulfonamides in carbonic anhydrase or σ receptor screens.
Sulfonamide Hydrogen-bond donor Medicinal chemistry

Calculated logP of ~2.6–2.7 Occupies an Intermediate Lipophilicity Window Differentiating from Both More Lipophilic and More Polar Piperidinylethyl-Sulfonamide Analogs

The target compound exhibits a calculated logP of ~2.6–2.7 (ZINC: 2.687; XLogP3-AA: 2.3; PrenDB: 2.6), which falls between the more lipophilic 4-IPBS (logP ~3.44, PrenDB) and the more polar CL-2660 / N-(4-methoxyphenyl)-4-(4-methylpiperidine-1-carbonyl)benzenesulfonamide (ALogP 1.526, AladdinSci) [1][2]. This ~0.7–0.8 log unit difference from 4-IPBS translates to approximately a 5- to 6-fold difference in octanol-water partition coefficient, and the ~1.1–1.2 log unit difference from CL-2660 represents an approximately 12- to 15-fold difference . In the context of CNS drug discovery, the target compound's logP of ~2.6–2.7 sits near the optimal range for blood-brain barrier penetration (logP 2–4), whereas 4-IPBS at logP ~3.44 may exhibit higher non-specific tissue binding and CL-2660 at ALogP 1.526 may show reduced membrane permeability [3].

Calculated logP
Cross‑study comparable
logP 2.69 (ZINC)
Intermediate lipophilicity supports CNS lead optimization studies.
~5‑fold lower than 4‑IPBS (logP 3.44), ~15‑fold higher than CL‑2660 (ALogP 1.53).
LogP Lipophilicity ADME

Topological Polar Surface Area of ~67–80 Ų Confers Favorable Predicted CNS Penetration Compared to Bulkier Piperidinylethyl-Sulfonamides

The target compound has a calculated topological polar surface area (TPSA) of ~67–80 Ų (ZINC: 66.9 Ų; PubChem computed: 80.2 Ų), which falls well below the established threshold of 90 Ų for passive blood-brain barrier permeation [1][2]. In comparison, the closely related N-(4-methoxyphenyl)-4-(4-methylpiperidine-1-carbonyl)benzenesulfonamide (CL-2660) has a TPSA of ~75–84 Ų, and the more complex benzenesulfonamide-piperidine hybrids with morpholine or N,N-dimethylethanamine appendages can exceed 90 Ų due to additional heteroatom content [3]. The target compound achieves a favorable TPSA while retaining a basic piperidine nitrogen for lysosomal trapping, a combination that is relatively uncommon among screening-collection sulfonamides [4].

Topological polar surface area
Cross‑study comparable
TPSA 66.9 Ų
Predicted favorable passive CNS permeation profile.
Substantially below typical 90 Ų threshold; 5–8 Ų lower than CL‑2660.
Polar surface area CNS penetration Blood-brain barrier

Absence of Established Bioactivity in ChEMBL 20 Creates a Clean-Slate Screening Profile Differentiating from Polypharmacological Piperidinylethyl-Sulfonamides

Per the ZINC database, ZINC000006987146 (corresponding to the target compound) has no registered bioactivity in ChEMBL 20, and no publications are associated with this substance [1]. This stands in marked contrast to structurally related piperidinylethyl-benzenesulfonamides such as 4-IPBS, which is a well-characterized σ₁/σ₂ receptor ligand (σ₁ IC₅₀ = 1.46 nM; in vivo tumor uptake of 7.40% ID/g at 1 h in B16 melanoma xenograft) [2], and CL-2660, which shows corticotropin-releasing factor-binding protein (CRF-BP) activity (EC₅₀ = 9.87 μM) [3]. The absence of pleiotropic activity for the target compound means it can serve as a selectivity control or a clean starting scaffold for forward chemical biology programs, free from the confounding polypharmacology that complicates interpretation of phenotypic screening results obtained with promiscuous sulfonamides [4].

Registered bioactivities
Data to verify
0 known activities (ChEMBL 20)
Clean screening background may aid phenotypic interpretation.
Absence of evidence does not equal evidence of selectivity; compound may simply be untested.
Selectivity Screening Chemical probe

Piperidinylethyl Linker Provides a Flexible Basic Handle for Target Engagement Versus Rigid or Carbonyl-Containing Sulfonamide Linkers

The target compound carries an ethylene bridge between the sulfonamide nitrogen and the piperidine ring (N–CH₂–CH₂–piperidine), providing 4 rotatable bonds in the linker region and a basic piperidine nitrogen (calculated pKa ~8–9) capable of forming charge-reinforced hydrogen bonds or ionic interactions with aspartate/glutamate residues in target binding pockets [1]. By comparison, CL-2660 features a rigid carbonyl-piperidine linkage (N–C(=O)–piperidine, 3 rotatable bonds total) that restricts conformational freedom and reduces basicity at the piperidine nitrogen due to amide resonance . The halogenated arylsulfonamide series exemplified by 4-IPBS uses the same ethylene linker as the target compound but couples it with a secondary sulfonamide, producing a different pharmacophoric arrangement [2]. The flexible ethylene linker in the target compound allows the piperidine to sample a broader conformational space and engage distal binding site residues that are inaccessible to the more constrained CL-2660 scaffold .

Linker flexibility & basicity
Cross‑study comparable
6 rot. bonds vs 3 (CL‑2660); piperidine pKa ~8–9
Flexible basic linker supports target engagement studies in deep acidic pockets.
Conformational freedom and protonatable amine enable interactions unavailable to rigid amide-linked analogs.
Linker flexibility Basic amine Ligand efficiency

N-(4-Methoxyphenyl)-4-methyl-N-[2-(piperidin-1-yl)ethyl]benzenesulfonamide – Evidence-Backed Application Scenarios for Research and Industrial Procurement


Neuroscience Phenotypic Screening as a Selectivity Control Compound Lacking Pre-Annotated Bioactivities

Because this compound has zero registered bioactivities in ChEMBL 20 [1], it can be deployed as a clean-background control in CNS phenotypic screens (e.g., neurite outgrowth, synaptic plasticity, neurodegeneration models) to distinguish target-specific effects from polypharmacology. Its predicted CNS drug-like properties (logP ~2.6–2.7, TPSA <90 Ų) [2] support neuronal cell-based assay compatibility, while its tertiary sulfonamide structure ensures it does not cross-react with carbonic anhydrase isoforms [3] – a common confounding activity of primary and secondary sulfonamides that can produce false-positive neuroprotection signals.

Lead Optimization Starting Point for GPCR and Ion Channel Targets Requiring a Protonatable Piperidine Handle

The ethylene-linked piperidine moiety provides a basic nitrogen (predicted pKa ~8–9) capable of forming ionic interactions with conserved acidic residues in aminergic GPCRs (Asp3.32) and voltage-gated ion channels [1]. Unlike the amide-linked CL-2660 scaffold, the target compound retains full piperidine basicity [2], making it suitable for medicinal chemistry campaigns targeting receptors where a protonated amine is a key pharmacophoric element (e.g., dopaminergic, serotonergic, adrenergic, and muscarinic receptors). Its unexplored activity landscape also offers freedom to operate for novel composition-of-matter claims.

Chemical Biology Probe Development Exploiting the Tertiary Sulfonamide Motif for Selective Target Engagement Outside the Canonical Sulfonamide-Binding Proteome

The fully substituted tertiary sulfonamide architecture eliminates the N–H hydrogen-bond donor that anchors classical sulfonamide inhibitors to metalloenzymes (carbonic anhydrases, MMPs) and σ receptors [1][2]. This structural feature directs binding toward targets that recognize the sulfonamide S=O dipole and the N-aryl group via π-stacking or hydrophobic interactions, rather than through the N–H···acceptor motif. The compound can therefore be used in affinity-based protein profiling (e.g., thermal proteome profiling, photoaffinity labeling) to identify novel tertiary sulfonamide-binding proteins that are inaccessible to secondary sulfonamide probes.

Physicochemical Reference Standard for Calibrating logP and TPSA Computational Models in the Sulfonamide Chemical Space

With a calculated logP of ~2.6–2.7 and TPSA of ~67–80 Ų from multiple independent prediction engines (ZINC, PubChem, PrenDB) [1][2], this compound serves as a well-defined benchmark molecule for calibrating and validating in silico ADME models applied to tertiary sulfonamides. Its intermediate lipophilicity fills a gap between the more lipophilic 4-IPBS (logP 3.44) [3] and the more polar CL-2660 (ALogP 1.526) , providing a mid-range calibration point that improves the predictive accuracy of QSPR models for sulfonamide-containing compound libraries.

Application
Selection Property
Validation Focus
Neuroscience phenotypic screening – background control
Zero‑registered bioactivity background
Differentiate target‑specific from polypharmacological effects
GPCR & ion channel lead optimization
Flexible basic piperidine handle
Protonatable amine engagement at conserved acidic pocket residues
Chemical biology probe – non‑canonical sulfonamide targets
Tertiary sulfonamide (no N–H donor)
Identification of novel tertiary sulfonamide‑binding proteins
Computational ADME model calibration
Intermediate logP and TPSA reference
QSPR model accuracy for sulfonamide libraries
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